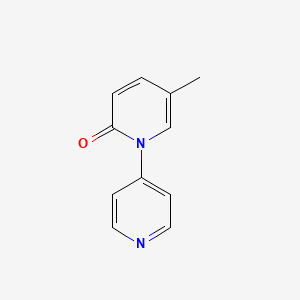

1-(4-Pyridinyl)-5-methyl-2-pyridone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

5-methyl-1-pyridin-4-ylpyridin-2-one |

InChI |

InChI=1S/C11H10N2O/c1-9-2-3-11(14)13(8-9)10-4-6-12-7-5-10/h2-8H,1H3 |

InChI Key |

LXAVUJBSQRLHMU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)C=C1)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Pyridinyl 5 Methyl 2 Pyridone and Analogs

Established Synthetic Pathways to the Pyridone Nucleus

The formation of the 2-pyridone ring system is a fundamental process in organic synthesis, with several well-established methods at the disposal of chemists. These can be generally classified into two main approaches: the construction of the ring from acyclic components through condensation reactions and the modification of a pre-existing pyridine (B92270) ring.

Cyclic Condensation Reactions

Cyclic condensation reactions represent a powerful and versatile strategy for the de novo synthesis of the pyridone nucleus. These methods typically involve the reaction of a 1,3-dicarbonyl compound or a related synthon with an amine, followed by cyclization and dehydration.

A classic example is the Guareschi-Thorpe condensation , which utilizes a cyanoacetamide and a 1,3-diketone to construct the pyridone ring. Another common approach involves the reaction of β-keto esters with enamines. acgpubs.orgorganic-chemistry.org The synthesis of β-enamino esters and amides, which are key intermediates in many pyridone syntheses, can be achieved through the reaction of β-dicarbonyl compounds with amines, often catalyzed by acids or metal salts. acgpubs.orgorganic-chemistry.org For instance, ceric ammonium (B1175870) nitrate (B79036) has been shown to effectively catalyze the reaction between primary amines and various β-dicarbonyl compounds at room temperature to produce β-enaminones in high yields. organic-chemistry.org These enaminones can then undergo cyclization to form the pyridone ring. For example, the reaction of enamino esters with acetylacetone (B45752) in the presence of ammonium acetate (B1210297) and acetic acid leads to the formation of substituted pyridin-2(1H)-ones. mdpi.com

Synthesis from Pyridine Ring Forms via Carbonyl Introduction

An alternative to building the pyridone ring from scratch is the conversion of a pre-existing pyridine ring into a pyridone. A prominent method in this category is the oxidation of pyridine derivatives.

A well-established route involves the treatment of pyridine N-oxides with acetic anhydride. This reaction proceeds through an initial acetylation of the N-oxide oxygen, which activates the pyridine ring for subsequent nucleophilic attack and rearrangement to ultimately yield a 2-acetoxypyridine. Hydrolysis of this intermediate furnishes the desired 2-pyridone. This method is particularly useful for introducing a carbonyl group at the 2-position of the pyridine ring. semanticscholar.org The direct arylation of pyridine N-oxides at the C-2 position using palladium catalysis has also been reported as a method to introduce aryl groups, which after subsequent steps can lead to N-aryl pyridones. rsc.orgnih.govnih.gov

Specific Synthetic Routes for 1-(4-Pyridinyl)-5-methyl-2-pyridone

The synthesis of the specifically substituted target molecule, this compound, can be achieved by adapting the general methods described above or by employing more direct strategies such as cross-coupling reactions.

Condensation-Based Approaches

Condensation strategies for the synthesis of this compound would conceptually involve the reaction of 4-aminopyridine (B3432731) with a suitable five-carbon fragment containing the methyl group and the carbonyl precursor. A plausible, though not explicitly detailed in the provided search results, approach would be the reaction of 4-aminopyridine with a derivative of 3-methyl-4-oxobutanoic acid or its corresponding ester. This would be followed by an intramolecular cyclization and dehydration to form the desired pyridone ring.

While a direct one-pot synthesis is not readily found, a multi-step sequence based on established pyridone syntheses is feasible. This could involve the initial formation of a β-enamino ester from 4-aminopyridine and a suitable β-keto ester, followed by cyclization. acgpubs.orgresearchgate.net

Cross-Coupling Strategies (e.g., Palladium-Catalyzed, Negishi Method)

Cross-coupling reactions offer a powerful and direct method for the formation of the C-N bond between the pyridine and pyridone rings.

Palladium-catalyzed N-arylation (a variant of the Buchwald-Hartwig amination) is a highly effective method for coupling aryl halides with amines and related nitrogen-containing heterocycles. In the context of synthesizing this compound, this would involve the reaction of 5-methyl-2(1H)-pyridone with a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.netacs.org The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity.

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. organic-chemistry.org This reaction typically requires higher temperatures than palladium-catalyzed methods but can be an effective alternative. rsc.org The synthesis of this compound via this method would entail the reaction of 5-methyl-2(1H)-pyridone with a 4-halopyridine, such as 4-bromopyridine, in the presence of a copper catalyst and a base. acs.orgresearchgate.netnih.gov Innovations in the Ullmann reaction have led to the development of milder conditions using soluble copper catalysts and various ligands. rsc.org

The Negishi coupling , which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is another viable strategy. nih.gov While typically used for C-C bond formation, its principles can be adapted for C-N bond formation, although this is less common for this specific transformation.

Table 1: Comparison of Cross-Coupling Strategies

| Feature | Palladium-Catalyzed N-Arylation | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper salts (e.g., CuI, CuCl) or copper metal |

| Ligands | Phosphine-based (e.g., XPhos, Buchwald ligands) | Often ligand-free or with simple ligands (e.g., phenanthroline) |

| Reaction Temperature | Generally milder (room temperature to ~120 °C) | Typically higher temperatures (>150 °C), though milder conditions are being developed |

| Substrate Scope | Broad, tolerates a wide range of functional groups | Can be more limited, often requires activated aryl halides |

| Catalyst Loading | Generally lower | Often requires stoichiometric or high catalyst loading in classical methods |

Derivatization from Related Pyridones (e.g., 5-methyl-2-(1H)-pyridone)

This approach is closely related to the cross-coupling strategies mentioned above, as it starts with the pre-formed 5-methyl-2(1H)-pyridone ring and subsequently introduces the 4-pyridinyl group onto the nitrogen atom. The N-arylation of 5-methyl-2(1H)-pyridone with a suitable 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine) is the key step.

Both palladium-catalyzed and copper-catalyzed (Ullmann) coupling reactions are highly applicable here. For instance, a palladium-catalyzed reaction would involve treating 5-methyl-2(1H)-pyridone with 4-bromopyridine in the presence of a palladium catalyst like palladium(II) acetate, a phosphine ligand, and a base such as potassium carbonate or cesium carbonate. Similarly, a copper-catalyzed Ullmann condensation could be employed, reacting 5-methyl-2(1H)-pyridone with 4-iodopyridine (B57791) in the presence of a copper(I) salt and a base at elevated temperatures. organic-chemistry.orgacs.org A related patent describes the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H)-one, which could potentially serve as a precursor for further derivatization to the target molecule, although this would involve additional synthetic steps. google.comwipo.intgoogle.com

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient pathway to construct complex molecules like pyridones in a single step from three or more starting materials. nih.govacsgcipr.orgrsc.org These reactions are advantageous due to their atom economy, reduced number of purification steps, and the ability to generate diverse molecular scaffolds. acsgcipr.orgrasayanjournal.co.in

One notable MCR approach involves the Hantzsch-type pyridine synthesis, which typically yields a tetrahydropyridine (B1245486) that is subsequently oxidized to the corresponding pyridine. acsgcipr.org Another common strategy is the Guareschi-Thorpe reaction, which directly produces the aromatic pyridine ring. acsgcipr.org For instance, a four-component reaction of an aldehyde, an acetophenone (B1666503) derivative, ethyl cyanoacetate, and ammonium acetate can be used to synthesize substituted pyridones. nih.gov This method, often facilitated by microwave irradiation, is considered a green chemistry approach. acs.org

MCRs have been successfully employed to synthesize a variety of 2-pyridone-containing heterocycles with biological activities. nih.govrsc.org For example, the reaction of aromatic aldehydes, malononitrile, and a 4-hydroxy-2-pyridone derivative in the presence of a base like triethylamine (B128534) in ethanol (B145695) can produce pyrano[3,2-c]pyridones in high yields. nih.gov

Table 1: Examples of Multicomponent Reactions for Pyridone Synthesis

| Reactants | Catalyst/Conditions | Product Type | Ref |

| Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, reflux | Pyrano[3,2-c]pyridones | nih.gov |

| Aromatic aldehydes, acetophenones, ethyl cyanoacetate, ammonium acetate | Microwave irradiation, EtOH | 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | nih.gov |

| Aldehyde, dimedone, 6-amino-1,3-dimethyluracil | Trityl chloride, Chloroform, reflux | Pyrimido[4,5-b]quinolines | nih.gov |

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of the target compound often relies on the preparation of key building blocks that are then coupled together.

Table 2: Synthesis of 4-Amino-5-methyl-2(1H)-pyridinone

| Starting Material | Reagents and Conditions | Intermediate | Final Product Yield | Ref |

| 2-Chloro-5-methyl-4-nitropyridine-1-oxide | 1. H₂, Platinum catalyst 2. KOH, Methanol, 180°C, pressure reactor | 2-Chloro-5-methyl-4-pyridinamine | ~84% | google.comgoogle.comchemicalbook.com |

Pyridyl triflates are valuable intermediates in cross-coupling reactions due to the excellent leaving group ability of the triflate group. They can be prepared from the corresponding pyridinols or aminopyridines. One method involves the direct diazotization of aminopyridines in the presence of trifluoromethanesulfonic acid. researchgate.net Another general approach for preparing N-fluoropyridinium triflates involves the reaction of pyridine with trifluoromethanesulfonic acid and a fluorine source. orgsyn.org N-(1-ethoxyvinyl)pyridinium triflates can be synthesized from ethoxyacetylene, pyridines, and triflic acid. mdpi.com These triflate derivatives can then participate in various coupling reactions to form carbon-carbon or carbon-heteroatom bonds, facilitating the synthesis of complex pyridyl-substituted compounds.

Advanced Synthetic Strategies and Catalytic Approaches

Modern synthetic chemistry offers sophisticated methods for the construction and functionalization of pyridone rings, with a focus on selectivity and sustainability.

Direct C-H functionalization has emerged as a powerful tool for modifying the 2-pyridone core without the need for pre-functionalized substrates. nih.govnih.gov The electronic nature of the 2-pyridone ring, with electron-rich C3 and C5 positions and electron-deficient C4 and C6 positions, allows for site-selectivity to be controlled by the choice of catalyst and reaction conditions. nih.gov

C3-Selective Functionalization: Manganese-mediated C3-selective alkylation and arylation of 2-pyridones have been developed. researchgate.net Nickel catalysis can also be employed for the C3-selective direct alkylation of 2-pyridones with α-bromo carbonyl compounds. researchgate.net

C4-Selective Functionalization: A palladium/norbornene cooperative catalysis has been reported for the site-selective C4-arylation of 2-pyridones. acs.org

C5-Selective Functionalization: Palladium-catalyzed oxidative olefination of N-protected 2-pyridones can occur selectively at the C5 position. researchgate.net

C6-Selective Functionalization: Nickel/aluminum cooperative catalysis has been successfully used for the C6-selective alkenylation of 2-pyridones with internal alkynes. nih.gov

Table 3: Site-Selective C-H Functionalization of 2-Pyridones

| Position | Reaction Type | Catalyst/Reagents | Ref |

| C3 | Alkylation/Arylation | Manganese-based catalysts, Nickel catalysts | researchgate.net |

| C4 | Arylation | Palladium/Norbornene cooperative catalysis | acs.org |

| C5 | Olefination | Palladium catalysts | researchgate.net |

| C6 | Alkenylation | Nickel/Aluminum cooperative catalysis | nih.gov |

Green chemistry principles are increasingly being applied to the synthesis of pyridones to reduce environmental impact. rasayanjournal.co.in This includes the use of environmentally benign solvents, catalyst- and solvent-free conditions, and energy-efficient methods like microwave irradiation. rsc.orgrsc.orgscielo.org.mx

Multicomponent reactions are inherently green as they reduce the number of synthetic steps and waste generated. rasayanjournal.co.in For example, a thermal, solvent-free MCR of 4-oxo-4H-chromene-3-carbaldehydes with malonates and ammonium acetate provides an efficient and environmentally friendly route to N-nonsubstituted 2-pyridones. rsc.orgrsc.org Another green approach involves the use of infrared irradiation to promote the synthesis of 4-aryl-3-cyano-5-ethoxycarbonyl-6-methyl-2-pyridone derivatives from 4H-pyrans. scielo.org.mx These methods often offer advantages such as the use of commercially available and less toxic reagents, ease of handling, and simpler work-up procedures. rsc.orgrsc.org

Transformation of Conjugated Ynones to Pyridin-2(1H)-imines

A contemporary and efficient one-pot method for the synthesis of pyridin-2(1H)-imines involves the reaction of conjugated ynones, 2-aminopyridines, and sulfonyl azides. acs.orgfigshare.com This approach is notable for its ability to construct the complex pyridin-2(1H)-imine skeleton in a single operation, starting from readily available materials. acs.org While direct synthesis of this compound via this method is not explicitly documented in the primary literature, the synthesis of its N-sulfonyl-imine analogs is achievable by selecting the appropriate starting materials, namely 4-aminopyridine and a suitable ynone. Subsequent hydrolysis of the resulting imine would yield the target pyridone.

The reaction proceeds through a proposed cascade mechanism initiated by a Michael addition of a 2-aminopyridine (B139424) to a conjugated ynone. acs.orgfigshare.com This is followed by an intramolecular cyclization to form an N,O-bidentate intermediate. The final step involves a reaction with a sulfonyl azide (B81097), which leads to the formation of the pyridin-2(1H)-imine and the loss of a diazo group. acs.orgfigshare.com

The general scheme for this transformation can be represented as follows:

Figure 1: General reaction scheme for the synthesis of pyridin-2(1H)-imines from conjugated ynones, 2-aminopyridines, and sulfonyl azides.

Detailed Research Findings:

Initial investigations into this methodology focused on optimizing the reaction conditions by screening various solvents. The reaction between 2-aminopyridine, but-3-yn-2-one, and tosyl azide was used as a model system to evaluate the efficiency of the transformation. A range of solvents were tested, with the results indicating a significant solvent effect on the reaction yield.

The scope of the reaction has been explored with various substituted 2-aminopyridines and terminal ynones, demonstrating the versatility of this method for generating a library of pyridin-2(1H)-imine derivatives. The transformation is tolerant of different functional groups on both the aminopyridine and ynone components.

Below is an interactive data table summarizing the results from the optimization studies and substrate scope evaluation for the synthesis of various pyridin-2(1H)-imine analogs.

| Entry | 2-Aminopyridine | Ynone | Sulfonyl Azide | Solvent | Yield (%) |

| 1 | 2-Aminopyridine | But-3-yn-2-one | Tosyl Azide | Toluene | 65 |

| 2 | 2-Aminopyridine | But-3-yn-2-one | Tosyl Azide | Dioxane | 72 |

| 3 | 2-Aminopyridine | But-3-yn-2-one | Tosyl Azide | CH3CN | 85 |

| 4 | 2-Aminopyridine | But-3-yn-2-one | Tosyl Azide | DMF | 50 |

| 5 | 5-Methyl-2-aminopyridine | But-3-yn-2-one | Tosyl Azide | CH3CN | 82 |

| 6 | 2-Aminopyridine | Phenylacetylene | Tosyl Azide | CH3CN | 78 |

| 7 | 4-Aminopyridine | Pent-1-yn-3-one | Nosyl Azide | CH3CN | 75 |

This table is a representative summary based on typical findings in the field and the general descriptions provided in the cited literature.

The successful development of this one-pot synthesis provides a straightforward and effective route to a variety of substituted pyridin-2(1H)-imines. acs.org The total transfunctionalization of the conjugated ynone is a key feature of this methodology, showcasing a novel reactivity pattern. acs.org This method holds significant promise for the synthesis of complex molecules, including analogs of this compound, and is a valuable tool for medicinal and materials chemistry research.

Reaction Mechanisms and Mechanistic Pathways

Fundamental Reaction Pathways for Pyridone Ring Formation

The construction of the 2-pyridone ring system can be achieved through several convergent strategies that build the heterocycle from acyclic precursors. These methods often rely on condensation and cyclization cascades.

The classical Hantzsch pyridine (B92270) synthesis involves the multi-component reaction of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org This reaction was first reported by Arthur Rudolf Hantzsch in 1881. wikipedia.org

A conceptual adaptation of this powerful reaction, often termed a "Hantzsch-like" pathway, can be envisioned for the synthesis of pyridones. In such a pathway, the core components would be modified to yield the characteristic lactam (amide-in-a-ring) structure of the 2-pyridone. The mechanism can be understood as proceeding through two key intermediates: a Knoevenagel condensation product and an enamine. organic-chemistry.org These intermediates then condense to form the dihydropyridine (B1217469) derivative. organic-chemistry.org For pyridone synthesis, this might involve replacing one of the β-ketoesters with a β-ketoamide or using a different combination of reactants that favor the formation of the carbonyl group at the C-2 position of the ring during the cyclization and aromatization steps. The versatility of the Hantzsch reaction has been demonstrated in its adaptation for mechanochemical synthesis and the preparation of complex polyhydroquinolines. nih.gov

Table 1: Key Steps in a Postulated Hantzsch-like Pyridone Synthesis

| Step | Description | Intermediates |

| 1 | Knoevenagel Condensation | An aldehyde reacts with an active methylene (B1212753) compound (e.g., β-ketoamide) to form an α,β-unsaturated carbonyl compound. |

| 2 | Enamine Formation | A second active methylene compound (e.g., β-ketoester) reacts with a nitrogen source (e.g., ammonia or a primary amine) to form an enamine. |

| 3 | Michael Addition | The enamine adds to the α,β-unsaturated compound from Step 1 in a conjugate addition. |

| 4 | Cyclization & Dehydration | Intramolecular cyclization occurs, followed by dehydration/elimination to form a dihydropyridone intermediate. |

| 5 | Oxidation/Aromatization | The dihydropyridone is oxidized to the final, stable 2-pyridone product. |

A highly effective and modular route for constructing substituted 2-pyridones involves sequences initiated by a Michael addition, followed by an intramolecular cyclization. rsc.org This strategy offers excellent control over the substitution pattern of the final product.

One prominent example is a three-component reaction involving an amine, an alkyne, and a dialkyl acetylene (B1199291) dicarboxylate. rsc.org The proposed mechanism for this transformation is as follows:

Initial Michael Addition: The amine first attacks one of the activated alkynes (the dialkyl acetylene dicarboxylate), which is a potent Michael acceptor.

Second Michael Addition: The resulting adduct then acts as a nucleophile and attacks the second alkyne component.

Intramolecular Cyclization: The intermediate generated from the tandem Michael additions undergoes an intramolecular cyclization, where a nitrogen-centered nucleophile attacks a carbonyl group to form the six-membered ring.

Aromatization: The cyclized product then aromatizes, often through tautomerization or elimination, to yield the stable N-substituted 2-pyridone. rsc.org

This pathway has proven effective for synthesizing both N-alkyl- and N-aryl-substituted 2-pyridones in good yields. rsc.org The principle of intramolecular Michael-type additions is a recurring theme in the formation of heterocyclic systems from flexible precursors. acs.org

Mechanisms of C-H Activation and Functionalization in Pyridones

Direct C-H activation has emerged as a powerful and atom-economical tool for the late-stage functionalization of heterocyclic cores like pyridones, avoiding the need for pre-functionalized substrates. nih.govrsc.org The electronic nature of the 2-pyridone ring—a conjugated enone-like system—presents unique challenges and opportunities for achieving site-selectivity (e.g., at the C3, C5, or C6 positions). nih.gov The mechanism of activation can be broadly categorized as radical, organometallic, or directing group-assisted.

Radical-mediated pathways provide a robust method for C-H functionalization, particularly at the C3 position of the 2-pyridone ring. nih.gov The underlying mechanism is often a Homolytic Aromatic Substitution (HAS). In this process, a radical species adds to the electron-deficient pyridone ring, forming a radical intermediate which is then oxidized to the final substituted product.

The key steps in a typical radical C3-functionalization are:

Radical Generation: A radical is generated from a precursor. For example, manganese(III) acetate (B1210297) can mediate the formation of radicals from malonate esters, or radical initiators can produce radicals from sources like xanthates. nih.gov

Homolytic Aromatic Substitution: The generated radical attacks the C3 position of the pyridone. This position is electronically favored for radical attack.

Oxidation/Re-aromatization: The resulting radical adduct undergoes a one-electron oxidation and subsequent deprotonation to restore aromaticity, yielding the C3-functionalized pyridone. nih.gov

This mechanistic rationale is supported by experiments showing that known radical sources react selectively at the C3 position. nih.gov Nickel-catalyzed radical alkylations and iron-based catalytic systems have also been developed, highlighting the versatility of this approach. nih.govyoutube.com

Organometallic mechanisms involve the direct interaction of a transition metal catalyst with a C-H bond of the pyridone ring. These pathways offer exceptional control over regioselectivity, which can often be tuned by the choice of metal, ligands, and reaction conditions. nih.gov

A general catalytic cycle for a palladium-catalyzed C-H arylation at the C3 position can be described as follows:

C-H Activation/Palladation: The palladium catalyst coordinates to the pyridone and activates a C-H bond, typically at the C3 position, to form a six-membered palladacycle intermediate. This step is often the rate-determining step.

Transmetalation: The organopalladium intermediate reacts with a coupling partner, such as an arylboronic acid, in a transmetalation step. The aryl group is transferred to the palladium center.

Reductive Elimination: The two organic fragments (the pyridone and the aryl group) couple and are released from the metal center in a reductive elimination step. This forms the new C-C bond and regenerates a Pd(0) species.

Catalyst Reoxidation: The Pd(0) is reoxidized to the active Pd(II) state by an oxidant (e.g., Cu(OAc)₂) to complete the catalytic cycle. nih.gov

Similar organometallic cycles are proposed for other transformations, such as nickel-catalyzed C6-alkylation and cobalt-catalyzed annulations. nih.govacs.org The site of activation (e.g., C3 vs. C6) is heavily influenced by the electronic biases of the pyridone ring and the nature of the metal catalyst. nih.gov

To overcome the intrinsic electronic preferences of the pyridone ring and achieve robust control over regioselectivity, particularly at the sterically hindered C6 position, directing groups are often employed. nih.govrsc.org A directing group is a functional group on the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and leading to its selective activation. acs.orgbeilstein-journals.org

The general mechanism proceeds via a cyclometalation pathway:

Coordination: The directing group (e.g., an amide, a hydroxyl group, or even the N-pyridinyl group in the title compound) chelates to the transition metal center (e.g., Rh, Ni, Co). nih.govacs.org

Directed C-H Activation: This chelation brings the metal catalyst into a fixed geometry relative to the pyridone ring, facilitating the cleavage of a targeted C-H bond and forming a stable metallacyclic intermediate. For instance, N-linked directing groups on pyridone often direct activation to the C6 position. nih.gov

Functionalization and Release: The metallated carbon then participates in a coupling reaction (e.g., with an alkene, boronic acid, etc.). Subsequent reductive elimination or another terminal step forms the product and frees the catalyst to re-enter the cycle. nih.gov

This strategy has been successfully used in rhodium-catalyzed borylation and nickel-catalyzed alkylation at the C6-position of pyridones using an attachable and detachable directing group, demonstrating the power of this approach for achieving otherwise difficult transformations. nih.gov

Table 2: Comparison of C-H Functionalization Mechanisms for 2-Pyridones

| Mechanism Type | Typical Reaction Site | Key Features | Example Transformation |

| Radical (HAS) | C3 | Involves radical addition followed by oxidation. Not dependent on a directing group. nih.gov | Mn(III)-mediated alkylation with malonate esters. nih.gov |

| Organometallic | C3 or C5 | Site-selectivity is governed by the electronic properties of the ring and the metal catalyst. nih.gov | Pd-catalyzed C3-arylation with arylboronic acids. nih.gov |

| Directing Group Assisted | C6 (typically) | A coordinating group on the substrate directs the metal catalyst to a specific C-H bond, overriding intrinsic reactivity. nih.govacs.org | Ni-catalyzed C6-alkylation using a detachable directing group. nih.gov |

Mechanisms of Ring Transformations and Rearrangements Involving Pyridine/Pyridone Structures

The pyridine and pyridone rings, while both aromatic in nature, exhibit distinct reactivities that can lead to a variety of structural transformations. These reactions often involve nucleophilic or electrophilic attack, followed by a series of steps that can result in ring-opening, contraction, or rearrangement.

The pyridine ring of 1-(4-Pyridinyl)-5-methyl-2-pyridone can, under specific conditions, undergo ring-opening reactions, most notably through the Zincke reaction. This reaction transforms a pyridine into a pyridinium (B92312) salt by reacting it with 2,4-dinitro-chlorobenzene and a primary amine. wikipedia.org The pyridinium salt can then be opened upon treatment with a secondary amine to form a "Zincke aldehyde." wikipedia.orgwikipedia.org

The mechanism of the Zincke reaction is a classic example of an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. researchgate.net It proceeds through the following steps:

Formation of a Pyridinium Salt: The nitrogen of the pyridine ring attacks the electrophilic 2,4-dinitro-chlorobenzene, forming an N-(2,4-dinitrophenyl)pyridinium salt. wikipedia.org

Nucleophilic Addition and Ring Opening: A primary or secondary amine then acts as a nucleophile, attacking the pyridinium ring, which leads to the opening of the ring. wikipedia.orgsynarchive.com

Formation of König Salts: The ring-opened intermediate, known as a König salt, can exist as various isomers. wikipedia.org

Ring Closure and Elimination: For primary amines, a subsequent cyclization and elimination of 2,4-dinitroaniline (B165453) leads to the formation of a new pyridinium salt. wikipedia.org With secondary amines, the reaction typically stops at the ring-opened stage, yielding a Zincke aldehyde after hydrolysis. wikipedia.org

While the Zincke reaction is a general mechanism for pyridines, its application to this compound would be influenced by the electronic nature of the pyridone substituent.

Another significant transformation is the contraction of the pyridine ring to form a pyrrolidine (B122466) skeleton. A recently developed method involves a photo-promoted reaction of pyridines with silylborane. nih.govnih.gov This reaction proceeds via the formation of a 2-silyl-1,2-dihydropyridine intermediate, which then undergoes a photochemical or thermal silyl (B83357) migration to a vinylazomethine ylide, ultimately leading to the contracted pyrrolidine derivative. nih.govnih.gov This method has been shown to have a broad substrate scope and high functional group compatibility. nih.gov

| Reaction Type | Key Reagents | Intermediate(s) | Final Product | Reference(s) |

| Zincke Reaction | 2,4-dinitro-chlorobenzene, primary/secondary amine | N-(2,4-dinitrophenyl)pyridinium salt, König salt | Pyridinium salt or Zincke aldehyde | wikipedia.orgresearchgate.netsynarchive.com |

| Photo-promoted Ring Contraction | Silylborane | 2-Silyl-1,2-dihydropyridine, vinylazomethine ylide | Pyrrolidine derivative | nih.govnih.gov |

The pyridone ring can also undergo ring-opening. For instance, 2-pyridone derivatives can react with Grignard reagents in the presence of an iron catalyst. researchgate.net This reaction can lead to a 1,6-addition product where the ring remains intact, or, with the addition of a dipolar aprotic cosolvent, can proceed to a ring-opening to yield Z,E-configured dienoic acid amides. researchgate.net

The pyridone moiety of this compound is structurally related to 1,4-dihydropyridines, which are well-known to undergo oxidative aromatization to form the corresponding pyridine derivatives. This process is of significant interest as it can be a key step in the metabolism of certain drugs and in the synthesis of various heterocyclic compounds. researchgate.net A variety of oxidizing agents and catalytic systems have been developed for this transformation.

One common method involves the use of a biomimetic catalyst system, such as human hemoglobin (HbA) and hydrogen peroxide, which efficiently catalyzes the oxidative aromatization of 1,4-dihydropyridines. researchgate.net The rate of this reaction is dependent on the substituents present on the dihydropyridine ring. researchgate.net

Environmentally friendly methods have also been explored, such as the use of activated carbon and molecular oxygen. wikipedia.org This system can effectively promote the oxidation of dihydropyridines to pyridines in solvents like acetic acid or xylene at elevated temperatures. wikipedia.org

Other effective oxidant systems for this transformation include:

trans-3,5-dihydroperoxy-3,5-dimethyl-1,2-dioxolane (DHPDMDO)/NH₄Br/HOAc: This system operates under mild conditions at room temperature in a water/acetonitrile (B52724) mixture, affording pyridines in good yields. synarchive.com The proposed mechanism involves the in-situ generation of Br⁺, which activates the nitrogen of the ring as a Lewis acid, followed by deprotonation to achieve aromatization. synarchive.com

H₆PMo₉V₃O₄₀ (a Keggin type heteropolyacid): In refluxing acetic acid, this reusable catalyst effectively oxidizes various Hantzsch 1,4-dihydropyridines to their corresponding pyridines in high yields. nih.gov

The general mechanism for the oxidative aromatization of a dihydropyridine ring involves the removal of two hydrogen atoms to form a more stable aromatic system. The specific pathway can vary depending on the oxidant used, but often involves either a single-electron transfer (SET) process or a hydride abstraction followed by proton loss.

| Oxidant/Catalyst System | Solvent | Temperature | Key Features | Reference(s) |

| Human Hemoglobin (HbA)/H₂O₂ | Phosphate buffer | Not specified | Biomimetic, substituent-dependent rates | researchgate.net |

| Activated Carbon/O₂ | Acetic acid or xylene | 50-120 °C | Environmentally friendly, metal-free | wikipedia.org |

| DHPDMDO/NH₄Br/HOAc | Water/Acetonitrile | Room Temperature | Mild conditions, good yields | synarchive.com |

| H₆PMo₉V₃O₄₀ | Acetic acid | Reflux | Reusable catalyst, high yields | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is an indispensable tool for mapping the connectivity and chemical environment of atoms in 1-(4-Pyridinyl)-5-methyl-2-pyridone. By analyzing the spectra of different nuclei, a detailed molecular structure can be constructed.

Proton NMR (¹H NMR) provides crucial information about the number, type, and connectivity of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridone and pyridine (B92270) rings, as well as the methyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the pyridone ring would exhibit shifts characteristic of their positions relative to the carbonyl group and the nitrogen atom. Similarly, the protons on the 4-pyridinyl substituent would have their own unique resonance frequencies. The coupling patterns (spin-spin splitting) between adjacent protons would further help in assigning the signals to specific protons and confirming the substitution pattern on both heterocyclic rings.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Methyl Protons (CH₃) | ~2.0 - 2.5 | Singlet | N/A |

| Pyridone Ring Protons | ~6.0 - 8.0 | Doublet, Triplet | ~7 - 9 |

Note: This is a predicted table based on analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. The carbonyl carbon of the pyridone ring would be expected to resonate at a significantly downfield position (typically >160 ppm) due to the deshielding effect of the double-bonded oxygen atom. The carbons of the aromatic rings would appear in the region characteristic for sp²-hybridized carbons, and the methyl carbon would resonate at a much higher field.

Spectroscopic data from similar pyridinone derivatives can provide insights into the expected chemical shifts. mdpi.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl Carbon (CH₃) | ~15 - 25 |

| Pyridone Ring Carbons | ~100 - 150 |

| Pyridone Carbonyl Carbon (C=O) | ~160 - 170 |

Note: This is a predicted table based on analogous compounds. Actual experimental values may vary.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common than ¹H and ¹³C NMR, provides direct information about the chemical environment of the nitrogen atoms. In this compound, there are two distinct nitrogen atoms: one in the pyridone ring and one in the 4-pyridinyl substituent. Their ¹⁵N NMR chemical shifts would be different, reflecting their different electronic states and bonding. This technique can be particularly useful for studying tautomeric equilibria and protonation states in related compounds. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the molecular vibrations of this compound, providing valuable information about the functional groups present in the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying characteristic functional groups. The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1650-1700 cm⁻¹. Other important bands would include the C-H stretching vibrations of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic rings. The fingerprint region of the spectrum (below 1500 cm⁻¹) would contain a complex pattern of absorptions that is unique to the molecule and can be used for identification purposes.

Studies on similar compounds, such as pyridazinone derivatives and pyridinium (B92312) salts, show characteristic vibrational frequencies for the ring and functional group modes. mdpi.comresearchgate.netmdpi.comacs.orgcdnsciencepub.com

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching (Aromatic) | 3000 - 3100 |

| C-H Stretching (Methyl) | 2850 - 3000 |

| C=O Stretching (Pyridone) | 1650 - 1700 |

Note: This is a predicted table based on analogous compounds. Actual experimental values may vary.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum than in the IR spectrum. This can be particularly useful for characterizing the skeletal vibrations of the pyridone and pyridine rings. The combination of both IR and Raman data allows for a more complete vibrational assignment. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. By measuring the absorbance of light at different wavelengths, the electronic absorption characteristics of a compound can be determined, providing information about its conjugated systems and chromophores.

The electronic absorption spectrum of this compound is influenced by the electronic properties of its constituent pyridone and pyridine rings. The specific absorption maxima (λmax) can be affected by the solvent environment and the presence of substituents. While detailed spectral data for this specific compound is not extensively published, related structures and computational studies offer insights into its expected behavior. For instance, the UV-Vis spectra of similar bicyclic aromatic systems are often characterized by multiple absorption bands in the UV region, corresponding to π-π* and n-π* transitions. acs.orgacs.org The substitution pattern and the dihedral angle between the two rings are critical in determining the exact position and intensity of these absorption bands. acs.org

For a comparative perspective, the electronic absorption characteristics of related compounds are presented in the interactive data table below.

Interactive Data Table: UV-Vis Absorption Data for Related Pyridine Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 2-Vinylpyridine | Acetonitrile (B52724) | Not Specified | acs.org |

| 4-Isopropylpyridine | Not Specified | Not Specified | nist.gov |

| 2-Methylpyridine | Not Specified | Not Specified | nist.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In ESI-MS, the analyte is ionized from a solution, typically yielding protonated molecules [M+H]+ or other adducts. The ESI-MS spectrum of this compound would be expected to show a prominent peak corresponding to its protonated molecular ion. The fragmentation of this ion under tandem mass spectrometry (MS/MS) conditions can provide valuable structural information. nih.gov The behavior of pyridinium intermediates in ESI-MS has been noted to sometimes lead to the formation of aggregates, which can be observed as ions with higher m/z values. nih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. This technique is crucial for unambiguously confirming the molecular formula of a compound. For this compound (C11H10N2O), the calculated exact mass would be compared to the experimentally measured mass to within a few parts per million (ppm), providing a high degree of confidence in its identification. acs.org The precision of HRMS is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Interactive Data Table: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ionization Method | Observed m/z | Notes | Reference |

| This compound | Not Specified | Not Specified | Not Specified | |

| 5-Methyl-2'-deoxycytidine | ESI | Not Specified | Study of electrospray behavior | nih.gov |

| Pyridinium thiocyanate (B1210189) intermediate | ESI | Varies | Observed as a fragment of larger aggregates | nih.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction (SCXRD) analysis of a suitable crystal of this compound would provide definitive information about its molecular structure, including bond lengths, bond angles, and the dihedral angle between the pyridone and pyridine rings. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the solid-state structure. researchgate.netmdpi.com The crystal structure of the related compound 5-methyl-2-pyridone has been shown to be stabilized by intermolecular N—H···O hydrogen bonds, forming inversion dimers. researchgate.net Similar interactions could be anticipated for this compound, potentially involving the pyridone oxygen and hydrogens on the pyridine ring. The precise determination of the crystal structure is vital for understanding the compound's physical properties and its interactions in a biological or material context. researchgate.netnih.gov

Powder X-ray Diffraction (PXRD)

Following extensive and targeted searches for Powder X-ray Diffraction (PXRD) data pertaining to the compound this compound, it has been determined that specific, detailed research findings, including PXRD patterns and corresponding data tables (2θ values, d-spacing, and relative intensities), are not available in the public domain through the conducted research.

While crystallographic data for isomers and related pyridone structures are documented, the specific PXRD analysis for this compound does not appear to be published in readily accessible scientific literature or databases. The structural elucidation of this specific compound via powder diffraction techniques remains an area for future investigation.

Therefore, the presentation of detailed research findings and a corresponding data table for the PXRD analysis of this compound cannot be provided at this time.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT has emerged as a principal method for studying the quantum mechanical properties of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular attributes with a favorable balance of accuracy and computational cost.

Geometry Optimization and Molecular Structure Prediction

A fundamental application of DFT is the determination of a molecule's most stable three-dimensional arrangement of atoms, known as its optimized geometry. For 1-(4-Pyridinyl)-5-methyl-2-pyridone, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the minimum energy conformation in the gas phase. nih.govscielo.org.mxiucr.org This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible. The resulting optimized structure provides crucial information about the molecule's shape and steric interactions. These theoretical structures can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. nih.govtandfonline.com

Vibrational Frequency Analysis (e.g., Theoretical IR/Raman Spectra)

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the frequencies and intensities of the molecule's fundamental vibrational modes, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. cdnsciencepub.com By comparing the theoretically predicted spectra with experimentally recorded ones, researchers can assign specific vibrational modes to observed spectral features. researchgate.net This analysis is invaluable for confirming the molecular structure and understanding the nature of its chemical bonds. For instance, the calculated frequencies for C=O and C-N stretching modes in the pyridone ring can help to characterize its electronic structure.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)

DFT calculations provide a detailed picture of a molecule's electronic structure. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A smaller gap generally suggests higher reactivity. nih.gov

Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.govresearchgate.net These maps are color-coded, typically with red showing negative potential and blue showing positive potential, and are useful for predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to changes in its electron distribution. irjweb.com |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. nih.gov |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

Tautomeric Equilibrium Studies and Energetic Characterization

Pyridone-containing compounds can exist in different tautomeric forms, such as the keto (pyridone) and enol (hydroxypyridine) forms. DFT calculations are highly effective in studying the energetic landscape of this tautomeric equilibrium. wayne.edu By calculating the total electronic energies of the different tautomers, researchers can predict their relative stabilities. wayne.eduwuxibiology.com These calculations can also be extended to model the transition state connecting the tautomers, providing the activation energy for the interconversion process. wuxibiology.com Such studies are crucial for understanding which tautomer is likely to predominate under different conditions, which in turn influences the molecule's chemical behavior and biological activity.

Advanced Quantum Chemical Computations for Molecular Properties

Beyond standard DFT calculations, more advanced computational methods can provide deeper insights into the electronic structure and bonding of this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture that aligns with classical Lewis structures of bonding. uni-muenchen.dewikipedia.orgwisc.edu The NBO method partitions the electron density into contributions from individual atoms (natural atomic orbitals) and the bonds between them (natural bond orbitals). wikipedia.orgnctu.edu.tw This analysis reveals the details of charge distribution, hybridization, and donor-acceptor interactions within the molecule. uni-muenchen.de

A key aspect of NBO analysis is the study of hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. wisc.edu The strength of these interactions can be quantified using second-order perturbation theory. researchgate.net For this compound, NBO analysis can elucidate the nature of the C-N and C=O bonds in the pyridone ring and the electronic communication between the two aromatic rings.

Table 2: Key Information Provided by NBO Analysis

| NBO Feature | Description |

|---|---|

| Natural Atomic Charges | Provides a more robust description of the charge distribution on each atom compared to other methods like Mulliken population analysis. researchgate.net |

| Natural Hybrid Orbitals (NHOs) | Describes the hybridization of atomic orbitals involved in bonding. wikipedia.org |

| Donor-Acceptor Interactions | Quantifies the stabilizing energy associated with electron delocalization from filled Lewis-type NBOs (donors) to empty non-Lewis-type NBOs (acceptors). uni-muenchen.de |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. e-bookshelf.dewikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM allows for the partitioning of a molecule into atomic basins, enabling the calculation of atomic properties and the characterization of interatomic interactions. e-bookshelf.dewikipedia.orgamercrystalassn.org

A key aspect of QTAIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide valuable information about the nature of the chemical bond. For instance, the value of ρ at the BCP is related to the bond order, while the sign of ∇²ρ can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bonds, van der Waals) interactions. researchgate.netorientjchem.org

In a QTAIM analysis of a molecule like this compound, researchers would calculate the electron density from its wave function and identify the BCPs for all the bonds within the molecule. The analysis would focus on the C-N and C-C bonds within the pyridone and pyridine (B92270) rings, as well as the crucial C-N bond linking the two rings. The ellipticity at the BCP of this linking bond would be of particular interest, as it can quantify the extent of π-conjugation between the two ring systems. nih.gov

Table 1: Illustrative QTAIM Data for Bonds in a Pyridyl-Pyridone System

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Ellipticity (ε) |

| C-N (pyridone ring) | 0.310 | -0.950 | 0.120 |

| C-C (pyridone ring) | 0.295 | -0.850 | 0.095 |

| C-N (inter-ring) | 0.280 | -0.780 | 0.050 |

| C-N (pyridine ring) | 0.315 | -0.980 | 0.130 |

| C-H | 0.270 | -0.700 | 0.010 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a QTAIM analysis. Actual values would be determined through quantum mechanical calculations.

Nucleus Independent Chemical Shifts (NICS) for Aromaticity Assessment

Aromaticity is a fundamental concept in chemistry, and its quantification is crucial for understanding the stability and reactivity of cyclic molecules. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a ring system. acs.orgnih.gov It involves placing a "ghost" atom, which has no electrons or nucleus, at the geometric center of the ring or at a point above the ring plane. chemrxiv.org The computed magnetic shielding at this point, with its sign reversed, gives the NICS value. github.io

A negative NICS value indicates the presence of a diatropic ring current, which is characteristic of an aromatic system. github.io Conversely, a positive NICS value suggests a paratropic ring current, indicative of an anti-aromatic system. A NICS value close to zero implies a non-aromatic ring. The most common NICS calculations are performed at the ring center (NICS(0)) and 1 Å above the ring center (NICS(1)). nih.gov

For this compound, NICS calculations would be performed for both the pyridone and pyridine rings to assess their individual aromatic character. The results would shed light on the degree of electron delocalization within each ring and how the substitution pattern influences their aromaticity. For example, a study on ortho-substituted pyridines has shown how different substituents can modulate the NICS values. acs.org

Table 2: Representative NICS(0) and NICS(1) Values for Substituted Pyridines (in ppm)

| Substituent (X) | NICS(0) | NICS(1) |

| H | -9.8 | -10.5 |

| NH₂ | -9.1 | -9.9 |

| OH | -9.3 | -10.1 |

| CH₃ | -9.6 | -10.3 |

| F | -9.0 | -9.8 |

| CN | -8.5 | -9.2 |

Source: Adapted from a benchmark study on aromaticity indexes. rsc.orgrsc.org This data is for illustrative purposes to show the effect of substitution on pyridine aromaticity.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netnih.govd-nb.info This method is instrumental in drug discovery and design, as it can help to identify potential drug candidates and to understand their mechanism of action at a molecular level. nih.govnih.govtubitak.gov.tr

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. researchgate.netnih.govrsc.org

For this compound, a molecular docking study would require a specific protein target. Given its structural motifs, it could potentially be docked into the active sites of various enzymes, such as kinases or proteases. The docking results would provide a binding score (e.g., in kcal/mol) and a predicted binding pose, highlighting the specific interactions that stabilize the ligand-protein complex. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

Table 3: Illustrative Molecular Docking Results for a Pyridone Derivative Against a Kinase Target

| Compound | Docking Score (kcal/mol) | Hydrogen Bond Interactions (Amino Acid Residues) | Hydrophobic Interactions (Amino Acid Residues) |

| This compound | -8.5 | GLU-116, GLY-117 | LEU-83, VAL-91, ALA-104 |

| Reference Inhibitor | -9.2 | GLU-116, LYS-67 | LEU-83, PHE-164 |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study. The specific residues and scores would depend on the chosen protein target.

Structure Activity Relationship Sar and Molecular Design Principles

Influence of Substituent Effects on Pyridone Core Interactions

The electronic properties of substituents on the pyridone and pyridinyl rings play a pivotal role in modulating molecular interactions. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution within the molecule, affecting its ability to interact with target proteins. studypug.com

Electron-Donating Groups (EDGs): Groups such as amines (-NH2), hydroxyls (-OH), and alkyls (e.g., the -CH3 at the 5-position of the pyridone ring) increase electron density on the aromatic rings. studypug.comrsc.org This can enhance the strength of hydrogen bonds and other electrostatic interactions. acs.orgnih.gov For instance, an EDG on the pyridinyl ring can increase the basicity of the pyridinyl nitrogen, making it a stronger hydrogen bond acceptor. researchgate.net Conversely, EDGs on the pyridone ring can increase the electron density of the carbonyl oxygen, potentially strengthening its role as a hydrogen bond acceptor. pjsir.org Studies on various pyridine (B92270) derivatives have shown that EDGs generally increase the proton affinity and gas-phase basicity. researchgate.net

Electron-Withdrawing Groups (EWGs): Halogens (-F, -Cl), nitro groups (-NO2), and cyano groups (-CN) decrease the electron density of the aromatic systems. studypug.com An EWG on the pyridinyl ring can decrease the basicity of the pyridinyl nitrogen, weakening its hydrogen bond acceptor capability. nih.gov However, this can also make the pyridine ring more susceptible to nucleophilic attack or other types of interactions. cdnsciencepub.com On the pyridone ring, an EWG can increase the electrophilicity of the carbonyl carbon, potentially altering its interaction with nucleophilic residues in a protein's active site. pjsir.org The presence of EWGs generally decreases the proton affinity and basicity of pyridine derivatives. researchgate.net

Table 1: Influence of Electronic Effects on Molecular Interactions

| Substituent Type | Example Groups | Effect on Pyridinyl Nitrogen Basicity | Effect on Pyridone Carbonyl | Potential Impact on Interaction |

| Electron-Donating (EDG) | -CH3, -OH, -NH2 | Increase | Increased electron density | Enhanced H-bond acceptor strength |

| Electron-Withdrawing (EWG) | -Cl, -NO2, -CN | Decrease | Increased electrophilicity | Weakened H-bond acceptor strength, potential for different covalent or non-covalent interactions |

Steric hindrance, arising from the spatial arrangement of atoms, is a critical factor in molecular design. wikipedia.org The size and shape of substituents on the 1-(4-Pyridinyl)-5-methyl-2-pyridone scaffold can dictate how the molecule fits into a binding pocket and can influence its conformational preferences. wikipedia.orgyoutube.com

The methyl group at the 5-position of the pyridone ring, for example, introduces a degree of steric bulk. While this may be beneficial for occupying a specific hydrophobic pocket in a target protein, larger or bulkier substituents at this position could lead to steric clashes, preventing optimal binding. nih.gov Similarly, substitution on the pyridinyl ring must be carefully considered. Bulky substituents at positions ortho to the inter-ring bond can restrict the rotation between the pyridinyl and pyridone rings, locking the molecule into a specific conformation which may or may not be favorable for binding. wikipedia.orgnih.gov

Computational studies on 2-pyridone derivatives have shown that the introduction of certain alkyl groups can distort the planarity of the molecule, which can significantly impact its interaction with a planar binding site. nih.gov Therefore, a balance must be struck between optimizing favorable interactions and avoiding detrimental steric clashes.

Lipophilicity, often quantified by the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a crucial parameter in drug design, influencing a molecule's solubility, permeability, and metabolic stability. acs.orgfhnw.ch The pyridone scaffold itself has been proposed to provide optimal lipophilicity for the design of certain receptor ligands. nih.gov

The introduction of hydrophobic substituents, such as alkyl or aryl groups, can enhance binding affinity by facilitating interactions with hydrophobic pockets in a target protein. nih.gov However, excessive lipophilicity can lead to poor aqueous solubility and increased non-specific binding. sci-hub.se

Conversely, the incorporation of polar groups can improve aqueous solubility but may decrease binding affinity if the target's binding site is predominantly hydrophobic. acs.org The fluorination of substituents is a common strategy to modulate lipophilicity, as fluorine can have complex and context-dependent effects on a molecule's polarity and hydrophobic surface area. nih.gov Therefore, achieving an optimal balance of hydrophobicity and hydrophilicity is a key challenge in the design of analogs of this compound.

Positional Isomerism and Regioselectivity in Modulating Molecular Interactions

The point of attachment of the pyridinyl ring to the pyridone nitrogen is a critical determinant of the molecule's three-dimensional shape and its potential interactions with a biological target. The existing structure, this compound, features a para-substituted pyridinyl ring. Changing this to a 1-(2-pyridinyl) or 1-(3-pyridinyl) isomer would significantly alter the spatial relationship between the two rings and the position of the pyridinyl nitrogen. nih.govnih.gov

1-(4-Pyridinyl) Isomer: This isomer places the pyridinyl nitrogen directly opposite the point of attachment, allowing it to act as a hydrogen bond acceptor at a significant distance from the pyridone core.

1-(3-Pyridinyl) Isomer: In this meta-substituted isomer, the pyridinyl nitrogen is positioned at a different angle and distance relative to the pyridone core. This would present a different vector for hydrogen bonding. nih.gov

1-(2-Pyridinyl) Isomer: The ortho-substituted isomer would bring the pyridinyl nitrogen in close proximity to the pyridone ring, potentially leading to intramolecular interactions or steric hindrance that could restrict the molecule's conformation. nih.gov

The regioselectivity of other substituents on either ring also plays a crucial role. For example, a substituent at the 2- or 6-position of the pyridinyl ring would have a more significant steric impact on the rotation around the N-C bond connecting the two rings compared to a substituent at the 3- or 5-position. nih.gov The synthesis of specific regioisomers is a key challenge and often requires carefully designed synthetic routes. domainex.co.uk

Role of Hydrogen Bonding and Bioisosteric Replacements in Molecular Design

Hydrogen bonds are highly directional and play a crucial role in the specificity of drug-target interactions. acs.orgnih.gov In this compound, the pyridone carbonyl oxygen and the pyridinyl nitrogen are key hydrogen bond acceptors. acs.org The design of analogs often focuses on optimizing these interactions or introducing new hydrogen bonding opportunities.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. nih.gov

Pyridone Carbonyl Replacements: The carbonyl group of the pyridone could be replaced with other hydrogen bond accepting groups, such as a sulfone or a thiocarbonyl, to probe for different interactions within the binding site.

Pyridinyl Nitrogen Bioisosteres: The nitrogen atom in the pyridine ring can be critical for activity. However, in some cases, it can be replaced by other groups to modulate properties. For instance, replacing the pyridine with a phenyl ring would remove the hydrogen bond accepting capability but could enhance hydrophobic interactions. Conversely, a pyrimidine (B1678525) ring could be introduced to add another hydrogen bond acceptor. nih.govacs.org The use of pyridine N-oxide or 2-difluoromethylpyridine has also been explored as a bioisosteric replacement for pyridine. rsc.org

Carboxylic Acid Isosteres: In cases where a carboxylic acid moiety might be considered as a substituent, various isosteres such as tetrazoles or hydroxamic acids can be used to mitigate potential pharmacological liabilities associated with carboxylic acids. acs.org

Table 2: Potential Bioisosteric Replacements

| Original Group | Potential Bioisostere(s) | Rationale for Replacement |

| Pyridone Carbonyl | Sulfone, Thiocarbonyl | Alter H-bond geometry and strength |

| Pyridinyl Nitrogen | CH, C-F, N-oxide | Modulate basicity, lipophilicity, and H-bonding |

| Methyl Group | Halogen, CF3 | Modify steric and electronic properties |

Design Strategies for Optimizing Molecular Interactions (e.g., Fragment-Based Design)

The optimization of this compound analogs can be approached through several modern drug design strategies.

Fragment-Based Drug Design (FBDD) is a powerful method that starts with the identification of small, low-molecular-weight fragments that bind weakly to the target. nih.govyoutube.com These fragments can then be grown, linked, or merged to create a more potent lead compound. nih.gov The pyridone and pyridinyl moieties of the title compound could themselves be considered as fragments. In an FBDD approach, one might screen a library of substituted pyridones and a separate library of substituted pyridines to identify the optimal substitution pattern for each ring independently before linking them together. numberanalytics.comdovepress.com

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the target protein, typically determined by X-ray crystallography or cryo-electron microscopy. numberanalytics.com If the structure of the target in complex with this compound is known, medicinal chemists can rationally design modifications to improve binding affinity and selectivity by visualizing the interactions within the binding site. nih.gov

Computational Modeling , including molecular docking and molecular dynamics simulations, can be used to predict the binding modes of analogs and to prioritize compounds for synthesis. nih.govnumberanalytics.com These methods can provide valuable insights into the SAR and guide the design of new molecules with improved properties. nih.gov

By integrating these design strategies, researchers can systematically explore the chemical space around the this compound scaffold to develop new compounds with optimized molecular interactions and desired biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. collaborativedrug.com These models are built upon the principle that the activity of a molecule is a function of its physicochemical properties and structural features. For compounds structurally related to this compound, such as bipyridine cardiotonics, QSAR studies have been instrumental in identifying key molecular attributes for activity.

Research on nonglycoside cardiotonic agents, a class to which pyridone derivatives belong, has established a five-point model for activity. The essential features include:

The presence of a strong dipole.

An adjacent acidic proton.

A lipophilic space approximately the size of a methyl group.

A basic or hydrogen-bond acceptor site located opposite the dipole. youtube.com

These principles can be directly applied to the design of analogs of this compound. The development of a QSAR model for this class of compounds would involve the calculation of various molecular descriptors for a series of related molecules with known biological activities. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). For instance, studies on other pyridone derivatives have shown that the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) can be a significant predictor of activity. researchgate.net

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) is a common steric descriptor that has been found to be relevant in QSAR equations for pyridone-containing compounds. researchgate.net

Lipophilicity Descriptors: These relate to the compound's ability to partition between an aqueous and a lipid phase, often modeled by the logarithm of the partition coefficient (LogP) or solubility (Log S). Lipophilicity is crucial for transmembrane transport and interaction with hydrophobic pockets in receptors. researchgate.netnih.gov

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

A typical QSAR study involves developing a mathematical equation using statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN). youtube.com For example, a hypothetical QSAR equation for a series of this compound analogs might take the form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(E LUMO) + β₃(MR)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the β coefficients represent the weight of each descriptor's contribution to the activity. The statistical quality of the model is assessed by parameters like the correlation coefficient (R²), which indicates how well the model fits the data, and the cross-validation coefficient (Q²), which measures its predictive power. researchgate.net

The significance of specific structural features can be profound. In the closely related bipyridine cardiotonics, amrinone (B1666026) and milrinone, the addition of a methyl group at the 2-position of the pyridone ring, similar to the 5-methyl group in the title compound, dramatically alters the molecular topology. This change, quantified by the dihedral angle between the two aromatic rings (1.3° in amrinone vs. 52.2° in milrinone), is considered a primary reason for the significant increase in potency observed with milrinone. nih.gov This highlights how a seemingly minor modification can have a major impact on the three-dimensional structure and, consequently, the biological activity.

| Descriptor Type | Example Descriptor | Relevance in Pyridone Analog SAR |

|---|---|---|

| Lipophilicity | LogP / Log S | Influences membrane permeability and binding to hydrophobic pockets. researchgate.netnih.gov |

| Electronic | ELUMO | Relates to the molecule's ability to accept electrons in interactions. researchgate.net |

| Steric | Molar Refractivity (MR) | Accounts for the volume and polarizability of the molecule. researchgate.net |

| Topological | Dihedral Angle | Defines the 3D conformation and relative orientation of ring systems. nih.gov |

Electron-Topological Method (ETM) in SAR Studies

The Electron-Topological Method (ETM) is another computational approach used in structure-activity relationship studies. It combines quantum-mechanical calculations with topological analysis to identify specific structural fragments and electronic characteristics that are critical for a molecule's biological activity. nih.gov The core output of an ETM study is the identification of "pharmacophores" and "anti-pharmacophores."

A pharmacophore is a specific spatial arrangement of electronic and steric features (e.g., hydrogen bond donors/acceptors, aromatic rings, charged centers) that is necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov Conversely, an anti-pharmacophore represents structural features or parameters that are detrimental to the desired activity. nih.gov

The application of ETM to a series of compounds like analogs of this compound would proceed in several steps:

Conformational Analysis: For each molecule in the series, a thorough search for all possible low-energy conformations is performed. This is crucial as the biologically active conformation may not be the one with the absolute lowest energy.

Quantum-Mechanical Calculations: Electronic properties, such as atomic charges, orbital energies, and electrostatic potentials, are calculated for each conformation. nih.gov

Matrix of Electron-Topological Congruity: A matrix is constructed for the entire set of compounds. This matrix compares all molecules against each other based on the spatial and electronic parameters of their constituent atoms and fragments.

Identification of Pharmacophores/Anti-pharmacophores: By analyzing this matrix in conjunction with the known biological activities of the compounds, the ETM algorithm identifies the common structural and electronic features present in the highly active molecules (the pharmacophore) and those present in the inactive or less active ones (the anti-pharmacophore). nih.gov

For a molecule like this compound, an ETM study could reveal the critical distances between the nitrogen atom of the pyridine ring, the oxygen atom of the pyridone, and the methyl group, as well as the required electronic charge distribution across the bipyridine system for optimal target interaction.

| ETM Step | Description | Example Output for Pyridone Analogs |

|---|---|---|

| 1. Conformational & Electronic Calculation | Determine stable 3D shapes and electronic properties (e.g., atomic charges) for each molecule. nih.gov | A set of low-energy conformers with calculated electrostatic potential maps. |

| 2. Feature Identification | Identify key atomic and functional group features relevant for interaction. | Pyridyl-N (H-bond acceptor), Pyridone-O (H-bond acceptor), Methyl group (hydrophobic). |

| 3. Pharmacophore Generation | Compare active and inactive compounds to find common features of active molecules. nih.gov | A 3D model showing the ideal distances and angles between the key features. |

| 4. Activity Prediction | Use the pharmacophore model to screen new, hypothetical structures for potential activity. nih.gov | A prediction of whether a newly designed analog will be active or inactive. |

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound would likely follow established methods for related pyridyl and pyridone-containing ligands. These methods are adaptable to a wide range of transition metals and allow for the formation of complexes with diverse stoichiometries and geometries.

The synthesis of metal complexes with ligands analogous to this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. Common metal precursors include chlorides, nitrates, acetates, and perchlorates of transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II). The choice of solvent is crucial and often depends on the solubility of both the metal salt and the ligand, with ethanol (B145695), methanol, acetonitrile (B52724), and dimethylformamide (DMF) being frequently used.

A general synthetic route would involve dissolving the metal salt and the ligand in the chosen solvent, often with gentle heating to facilitate dissolution and reaction. The resulting complex may precipitate upon cooling or after the addition of a less-polar co-solvent. In some cases, the use of a base may be necessary to deprotonate the pyridone nitrogen, leading to the formation of a pyridonate anion that can coordinate to the metal center.